6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine
Description
Propriétés
IUPAC Name |
6,7-dihydrothieno[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h3H,1-2H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOORSCEWXZQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CN=C(N=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332627-32-3 | |
| Record name | 1332627-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Key Steps:
- Preparation of 2-aminothiophenes: Starting from thiophene derivatives, nitration, reduction, or halogenation introduces amino groups.
- Formation of heterocyclic intermediates: Reaction with formamide derivatives under reflux conditions induces cyclization to form the pyrimidine ring fused with thiophene.
Representative Reaction:
- Intermediate Formation: 2-aminothiophene reacts with formamide derivatives at elevated temperatures (~150-180°C) under reflux or microwave irradiation, facilitating cyclization to produce the core structure.
- Final Amination Step: The resulting heterocycle undergoes selective amination at the 2-position, often using ammonia or amines under basic conditions.
Condensation of Thieno[3,2-d]pyrimidine Precursors with Amine Sources
Another common method involves direct condensation of pre-formed thieno[3,2-d]pyrimidine derivatives with ammonia or amines.
Methodology:
- Starting Material: Thieno[3,2-d]pyrimidine derivatives bearing suitable leaving groups (e.g., halogens or nitriles).
- Reaction Conditions: Heating with ammonia or primary amines in solvents like ethanol, ethanol-water mixtures, or dimethylformamide (DMF) at elevated temperatures (~100-150°C).
- Outcome: Nucleophilic substitution at reactive sites yields the 2-amine derivative.
Example:
- Thieno[3,2-d]pyrimidine-2-carbonitrile reacts with excess ammonia under reflux, leading to the formation of the 2-amine compound.
Microwave-Assisted Synthesis
Recent advances have employed microwave irradiation to accelerate the synthesis, offering higher yields and shorter reaction times.
Procedure:
- Mix the precursor (e.g., halogenated thienopyrimidine) with ammonia or amines.
- Subject to microwave irradiation at 180 W for 10-30 minutes.
- Cool, then purify via recrystallization or chromatography.
Advantages:
- Reduced reaction time.
- Improved yields.
- Enhanced reaction selectivity.
Hydrazine or Hydrazide-Mediated Cyclization
Hydrazine derivatives can be used to construct the pyrimidine ring through condensation with thienopyridine intermediates.
Process:
- React thienopyridine derivatives with hydrazine hydrate or hydrazides under reflux.
- Cyclization occurs, forming the 2-amino pyrimidine ring fused with thiophene.
Data Tables of Preparation Methods
Research Findings and Notes
- Microwave-assisted synthesis significantly enhances efficiency, reducing reaction times from hours to minutes, with comparable or improved yields.
- Functional group modifications at the 2-position influence the biological activity, which is often optimized during synthesis.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for selectivity and yield.
- Purification typically involves recrystallization from ethanol, methanol, or acetonitrile, with some protocols utilizing chromatography for purity.
Summary of Key Precursors and Reactions
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Applications De Recherche Scientifique
Structural Overview
The compound features a fused ring system consisting of a thiophene and pyrimidine moiety, which contributes to its diverse biological activities. Its molecular formula is and it is characterized by its ability to interact with various biological targets due to its structural properties.
Scientific Research Applications
1. Medicinal Chemistry
- Antiviral Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines, including 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine, exhibit promising activity against HIV-1 strains. For instance, modifications to the core structure have led to compounds that can effectively circumvent drug resistance associated with existing treatments .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation by targeting key signaling pathways involved in cell growth. It has shown effectiveness in modulating cellular processes that lead to apoptosis in cancer cells .
2. Enzyme Inhibition
- Kinase Inhibition : this compound has been noted for its potential as an enzyme inhibitor. It interacts with kinases that play crucial roles in cell signaling pathways. The binding of this compound to the active sites of these enzymes can lead to significant inhibition of their activity .
3. Inflammatory Diseases
- Therapeutic Potential : The compound has been patented for its use in treating inflammatory diseases. Its structural properties allow it to modulate inflammatory responses effectively .
Data Table: Summary of Applications
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
A study demonstrated that modifications on the thieno[3,2-d]pyrimidine scaffold enhanced the antiviral activity against HIV-1 strains with drug-resistant mutations. The most potent derivatives exhibited favorable pharmacokinetic properties, suggesting their potential as new non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Case Study 2: Anticancer Activity
Research conducted on the effects of this compound on various cancer cell lines indicated a significant reduction in cell viability. The mechanism was linked to the inhibition of critical pathways involved in cell survival and proliferation .
Mécanisme D'action
The mechanism of action of 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Key Structural Features and Differences
The following table highlights structural and functional distinctions between 6,7-dihydrothieno[3,2-d]pyrimidin-2-amine and related compounds:
Physicochemical Properties
- Solubility and Crystallinity: The dihydrothieno[3,2-d]pyrimidine scaffold exhibits moderate solubility, while oxalate salts (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine oxalate) improve crystallinity . Patent data highlight the importance of crystal forms for bioavailability in related compounds .
Activité Biologique
6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of Biological Activity
Chemical Structure and Class
this compound belongs to the thieno[3,2-d]pyrimidine class of compounds. These compounds are known for their ability to interact with various biological targets, including enzymes and proteins involved in critical cellular processes.
Mechanism of Action
The precise targets of this compound remain largely unknown; however, it is hypothesized that it may act by inhibiting specific enzymes such as kinases that play pivotal roles in cell signaling pathways. This inhibition can lead to significant changes in cellular behavior, including the modulation of gene expression and cellular metabolism .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes critical for cellular signaling. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival .
Cellular Effects
In vitro studies demonstrate that this compound can induce apoptosis (programmed cell death) in cancer cell lines. It has been evaluated against multiple cancer types and shown promising results in inhibiting cell growth .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests relatively stable behavior under standard laboratory conditions. Its melting point ranges from 186°C to 192°C . The compound is metabolized by cytochrome P450 enzymes, which may yield active metabolites that contribute to its biological effects .
Anticancer Activity
A study focused on thieno[3,2-d]pyrimidine derivatives reported significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold could enhance biological activity .
Enzyme Targeting
Another investigation highlighted the compound's potential as a dual inhibitor targeting focal adhesion kinase (FAK) and FLT3 mutations associated with acute myeloid leukemia (AML). The findings suggested that certain derivatives exhibited enhanced potency against resistant cancer cell lines .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine and its derivatives?
Methodological Answer: The synthesis typically involves multi-step organic reactions, with reductive amination and oxidation being key steps. For example:
- Reductive Amination : Reacting thieno[3,2-d]pyrimidine-6-carbaldehyde with aryl amines using sodium cyanoborohydride (NaBH3CN) at pH 6 yields 6-(arylaminomethyl) derivatives .
- Oxidation Optimization : Dess-Martin periodinane (DMP) efficiently oxidizes methanol intermediates to aldehydes (91% yield) compared to ceric ammonium nitrate (CAN), which has lower efficiency .
- Functionalization : Introducing substituents like trifluoromethyl or ethoxy groups requires controlled conditions (e.g., dry solvents, inert atmosphere) to avoid side reactions .
Q. Key Reaction Variables :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxidation | DMP in H2O | 91% |
| Reductive Amination | NaBH3CN, pH 6 | 57–87% |
| Hydrolysis | NaOH/EtOH | 45–86% |
Q. Which characterization techniques are critical for confirming the structure and purity of derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration. For instance, aromatic protons in 3-(4-bromophenyl) derivatives appear at δ 7.4–7.6 ppm .
- Infrared Spectroscopy (IR) : Stretching frequencies (e.g., C=O at ~1650 cm⁻¹) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]+ at m/z 396.31 for bromophenyl analogs) .
- Melting Point Analysis : Decomposition points >300°C indicate thermal stability .
Q. What initial biological screening assays are recommended for evaluating pharmacological potential?
Methodological Answer:
- Dihydrofolate Reductase (DHFR) Inhibition : Use spectrophotometric assays measuring NADPH oxidation at 340 nm. IC50 values for thieno-pyrimidine analogs range from 0.5–10 μM .
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC50 values <50 μM suggest therapeutic potential .
- Anti-inflammatory Screening : Carrageenan-induced paw edema models in rodents, comparing inhibition to diclofenac sodium .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Catalyst Screening : Transition metals (e.g., Pd/C) improve coupling reactions for aryl substitutions .
- Temperature Control : Low temperatures (−10°C) minimize byproducts during sensitive steps like imine formation .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and identifies optimal quenching times .
Case Study : Oxidation of methanol intermediates with DMP achieved 91% yield vs. 60% with CAN, attributed to DMP’s tolerance for aqueous conditions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example:
Substituent Position Activity (IC50) Source -CF3 Phenyl ring 0.8 μM (DHFR) -Br Para position 5 μM (Antiproliferative) -OCH3 Meta position Inactive (Anti-inflammatory) -
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to DHFR or kinase targets, explaining variance in experimental IC50 values .
-
Control Experiments : Test analogs under identical assay conditions to isolate structural vs. procedural discrepancies .
Q. How do structural modifications at specific positions influence biological activity?
Methodological Answer:
- Position 2 (Thioether Linkage) : Introducing -(S)-CH2CO groups enhances solubility and receptor binding (e.g., 45% yield in acetamide derivatives) .
- Position 3 (Aryl Substitution) : Bromophenyl groups increase steric bulk, improving selectivity for kinase targets .
- Position 6 (Methyl/Amino Groups) : Methyl groups reduce polarity, enhancing blood-brain barrier penetration in CNS-targeted analogs .
Q. Critical Data :
- Antiproliferative EC50 : 3-(4-Bromophenyl) derivatives: 12 μM (MCF-7) vs. 28 μM for fluorophenyl analogs .
- Enzyme Binding : Trifluoromethyl groups increase hydrophobic interactions, lowering DHFR IC50 to 0.8 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
